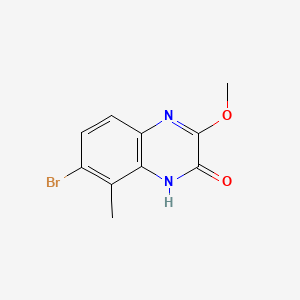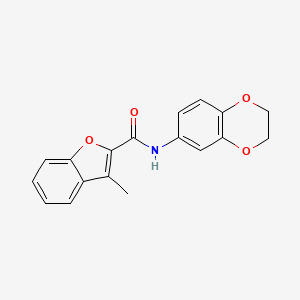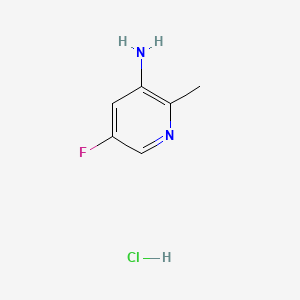
5-Fluoro-2-methylpyridin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylpyridin-3-amine hydrochloride: is a fluorinated pyridine derivative. This compound is known for its unique chemical properties due to the presence of a fluorine atom, which significantly influences its reactivity and stability. Fluorinated pyridines are of great interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced biological activity and chemical stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylpyridin-3-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the methyl and amine groups.
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods are optimized for large-scale production to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-methylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium fluoride in dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed:
- Substituted pyridines
- Oxidized derivatives
- Reduced amines
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Fluoro-2-methylpyridin-3-amine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced biological activity, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific pathways, depending on the context of its use .
Comparación Con Compuestos Similares
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluorinated pyridines, 5-Fluoro-2-methylpyridin-3-amine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination enhances its chemical stability and biological activity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C6H8ClFN2 |
|---|---|
Peso molecular |
162.59 g/mol |
Nombre IUPAC |
5-fluoro-2-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-4-6(8)2-5(7)3-9-4;/h2-3H,8H2,1H3;1H |
Clave InChI |
KTNDVOQFMQVAMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


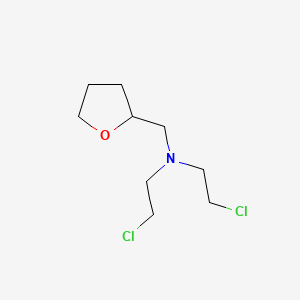
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
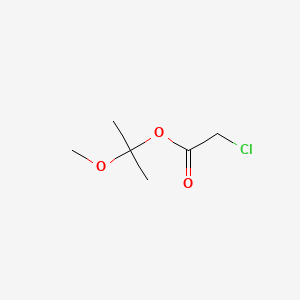

![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)

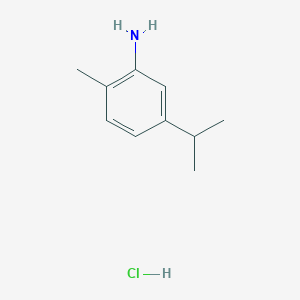
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)
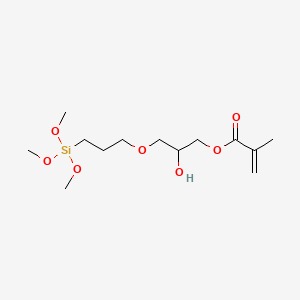
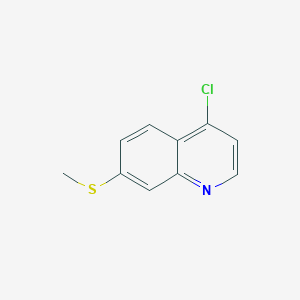
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
